molecular formula C8H9NO5 B12947676 (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid

(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid

Cat. No.: B12947676
M. Wt: 199.16 g/mol
InChI Key: DRAPQDOEVHXQQV-YFKPBYRVSA-N
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Description

(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is a chiral compound with a unique structure that includes a furan ring substituted with an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the (S)-configuration. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amino acid side chain can be reduced to form amines or other reduced products.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form esters, amides, or other substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can produce amines, and substitution can result in esters or amides.

Scientific Research Applications

(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and amino acid side chain play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    ®-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.

    Furan-2-carboxylic acid derivatives: Compounds with similar furan ring structures but different substituents, leading to varied chemical and biological properties.

    Amino acid derivatives: Compounds with similar amino acid side chains but different core structures, affecting their reactivity and applications.

Uniqueness: (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is unique due to its specific stereochemistry and the combination of a furan ring with an amino acid side chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

5-[(2S)-2-amino-2-carboxyethyl]furan-2-carboxylic acid

InChI

InChI=1S/C8H9NO5/c9-5(7(10)11)3-4-1-2-6(14-4)8(12)13/h1-2,5H,3,9H2,(H,10,11)(H,12,13)/t5-/m0/s1

InChI Key

DRAPQDOEVHXQQV-YFKPBYRVSA-N

Isomeric SMILES

C1=C(OC(=C1)C(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CC(C(=O)O)N

Origin of Product

United States

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